molecular formula C14H30N2O2 B6352488 Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1154159-80-4

Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate

Cat. No.: B6352488
CAS No.: 1154159-80-4
M. Wt: 258.40 g/mol
InChI Key: RKHDUKJSSNGETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is a complex organic compound with the molecular formula C14H30N2O2. This compound is characterized by its unique structure, which includes a diethylamino group attached to a pentan-2-yl chain, further connected to an amino group and a methylpropanoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate typically involves a multi-step process. One common method includes the reaction of 5-(diethylamino)pentan-2-amine with methyl 3-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[5-(dimethylamino)pentan-2-yl]amino}-2-methylpropanoate
  • Methyl 3-{[5-(diethylamino)hexan-2-yl]amino}-2-methylpropanoate
  • Methyl 3-{[5-(diethylamino)butan-2-yl]amino}-2-methylpropanoate

Uniqueness

Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is unique due to its specific diethylamino and pentan-2-yl substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-6-16(7-2)10-8-9-13(4)15-11-12(3)14(17)18-5/h12-13,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHDUKJSSNGETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.